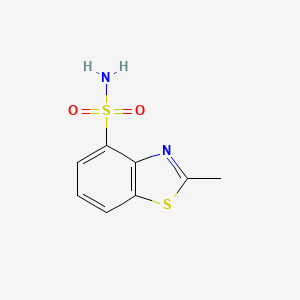
2-Methyl-4-benzothiazolesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-benzothiazolesulfonamide is a useful research compound. Its molecular formula is C8H8N2O2S2 and its molecular weight is 228.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Applications
2-Methyl-4-benzothiazolesulfonamide has shown significant antibacterial properties, making it a candidate for combating microbial infections.
Mechanism of Action:
The compound functions primarily by inhibiting the dihydropteroate synthase (DHPS) enzyme, which is crucial in bacterial folate synthesis. This inhibition occurs through competition with para-aminobenzoic acid (PABA), a substrate for DHPS, leading to bacterial growth inhibition .
Research Findings:
Recent studies have demonstrated that derivatives of benzothiazole, including this compound, exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, compounds synthesized in recent research displayed minimum inhibitory concentrations (MIC) against Staphylococcus aureus as low as 0.025 mM, outperforming standard antibiotics like ampicillin and sulfadiazine .
Data Table: Antibacterial Activity of this compound Derivatives
| Compound | Bacterial Strain | MIC (mM) | Inhibition Zone (mm) |
|---|---|---|---|
| 16c | S. aureus | 0.025 | 40.3 ± 0.6 |
| 14b | E. coli | >2.609 | No activity |
| 19a | C. albicans | - | Active |
Anticancer Applications
The compound is also being explored for its anticancer properties. Recent studies have synthesized various derivatives that display cytotoxic effects on multiple cancer cell lines.
Mechanism of Action:
The anticancer activity is attributed to the induction of apoptosis in cancer cells, which is mediated through pathways involving caspase activation and disruption of mitochondrial membrane potential .
Research Findings:
A series of studies evaluated the anticancer efficacy of benzothiazole derivatives against cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). Compounds showed IC50 values ranging from 6 to 36 μM, indicating potent cytotoxicity .
Data Table: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC50 (μM) | Apoptosis Induction |
|---|---|---|---|
| 11 | HeLa | 6 | Yes |
| 12 | MCF-7 | 18 | Yes |
| 13 | HCT-116 | 34 | Yes |
Herbicidal Applications
Beyond its medicinal uses, this compound has been investigated for its herbicidal properties.
Mechanism of Action:
The herbicidal activity is thought to stem from its ability to inhibit specific enzymatic pathways crucial for plant growth and development .
Research Findings:
Patented formulations containing this compound have demonstrated effective herbicidal action against various weeds, suggesting potential applications in agricultural settings .
Propriétés
Formule moléculaire |
C8H8N2O2S2 |
|---|---|
Poids moléculaire |
228.3 g/mol |
Nom IUPAC |
2-methyl-1,3-benzothiazole-4-sulfonamide |
InChI |
InChI=1S/C8H8N2O2S2/c1-5-10-8-6(13-5)3-2-4-7(8)14(9,11)12/h2-4H,1H3,(H2,9,11,12) |
Clé InChI |
UDJVVYUCCPYGEX-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(S1)C=CC=C2S(=O)(=O)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














